3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene
説明
3,5,9,11-Tetrazatetracyclo[5.5.2.0²,⁶.0⁸,¹²]tetradeca-1,3,5,7,9,11-hexaene is a nitrogen-rich polycyclic compound characterized by a tetracyclic framework with four nitrogen atoms and six conjugated double bonds. The bridge notation [5.5.2.0²,⁶.0⁸,¹²] specifies a fused system of five-, five-, and two-membered rings, creating a rigid, strained architecture.
特性
CAS番号 |
339086-56-5 |
|---|---|
分子式 |
C10H6N4 |
分子量 |
182.18 g/mol |
IUPAC名 |
3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C10H6N4/c1-2-6-9-7(11-3-13-9)5(1)8-10(6)14-4-12-8/h3-4H,1-2H2 |
InChIキー |
SNGMTJGABKXMMN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=NC=N3)C1=C4C2=NC=N4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene typically involves a multi-step process. One common method involves the condensation of 2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,9.03,11]dodecane with aqueous formaldehyde, followed by crystallization from aqueous acetone . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学的研究の応用
3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with applications in treating various diseases.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Stability and Reactivity
- Thermal Stability: CL-20’s stability is attributed to its dense, cage-like structure and nitro groups, whereas the target compound’s stability may rely on conjugation and ring strain. Charge-density studies on CL-20 highlight strong C–NO2 bonds critical for stability ; the absence of nitro groups in the target compound suggests lower sensitivity but reduced energy density.
- Lewis Acid Reactivity : Triazines () form zwitterionic intermediates with TiCl4 via partial C–N cleavage. The target compound’s strained structure may resist such fragmentation, favoring intact complexation.
Spectroscopic and Analytical Data
- CL-20 : Characterized by IR (nitro stretches ~1,550 cm⁻¹), NMR (acetyl proton signals), and MS (m/z 438 for [M+H]⁺) .
- Azo-macrocyclic Compounds : NMR (aromatic proton integration) and MS confirm dehydrogenation and macrocycle formation .
- Target Compound : Predicted NMR signals (deshielded sp² carbons) and MS fragmentation patterns would require empirical validation.
生物活性
3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a tetracyclic framework with multiple nitrogen atoms incorporated into its structure. The IUPAC name is indicative of its complex arrangement:
- Molecular Formula : C₁₄H₁₈N₄
- CAS Number : 339086-56-5
- Molecular Weight : 182.18 g/mol
Structural Representation
The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Number of Rings | 4 |
| Nitrogen Atoms | 4 |
| Double Bonds | Multiple (conjugated system) |
Antitumor Activity
Recent studies have explored the antitumor potential of 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| A549 | 10.4 | Inhibition of cell proliferation |
The results indicate that the compound's mechanism may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activities of 3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene are thought to be mediated through several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, leading to oxidative stress.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
